![molecular formula C14H19N3PS+ B100689 Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium CAS No. 16914-02-6](/img/structure/B100689.png)
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium (EMIM-PS) is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. EMIM-PS has been used in various applications, including catalysis, separation, and electrochemistry.
科学研究应用
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various scientific research applications, including catalysis, separation, and electrochemistry. In catalysis, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Michael addition reaction. In separation, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a stationary phase in gas chromatography and liquid chromatography. In electrochemistry, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as an electrolyte in electrochemical cells.
作用机制
The mechanism of action of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not well understood. However, it is believed that the sulfur atom in Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium plays a crucial role in its unique physicochemical properties. The sulfur atom can form strong interactions with metal ions, which makes Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium an effective catalyst for various reactions.
生化和生理效应
There is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium. However, studies have shown that Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not toxic to cells and does not cause significant changes in cell morphology or viability.
实验室实验的优点和局限性
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research. One possible direction is to investigate the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in drug delivery systems. Another possible direction is to study the effect of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium on the structure and function of proteins. Additionally, the development of new synthesis methods for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium could lead to more efficient and cost-effective production. Finally, the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in green chemistry applications could lead to more sustainable and environmentally friendly chemical processes.
Conclusion:
In conclusion, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various applications, including catalysis, separation, and electrochemistry. Although there is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium, it is not toxic to cells and does not cause significant changes in cell morphology or viability. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability. There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research, including investigating its use in drug delivery systems, studying its effect on the structure and function of proteins, developing new synthesis methods, and using it in green chemistry applications.
合成方法
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium can be synthesized through a simple one-pot reaction between diethylaminothiophosphoryl chloride and 2-methylimidazole in the presence of triethylamine. The reaction yields a white solid that can be purified through recrystallization.
属性
CAS 编号 |
16914-02-6 |
|---|---|
产品名称 |
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium |
分子式 |
C14H19N3PS+ |
分子量 |
292.36 g/mol |
IUPAC 名称 |
diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium |
InChI |
InChI=1S/C14H19N3PS/c1-4-16(5-2)18(19)14-8-6-13(7-9-14)17-11-10-15-12(17)3/h6-11H,4-5H2,1-3H3/q+1 |
InChI 键 |
NSKDUFXNZFHLBW-UHFFFAOYSA-N |
SMILES |
CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C |
规范 SMILES |
CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C |
其他 CAS 编号 |
16914-04-8 41713-51-3 |
同义词 |
D-N,N-Diethyl-p-(2-methylimidazol-1-yl)-p-(phenyl)phosphinothioic amide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



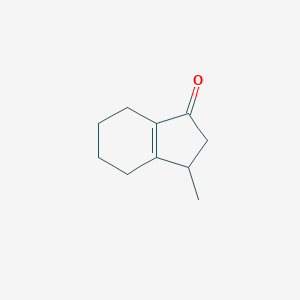
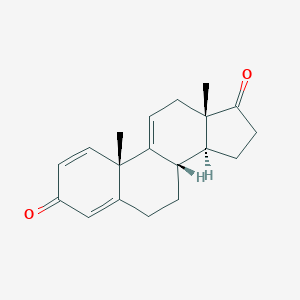
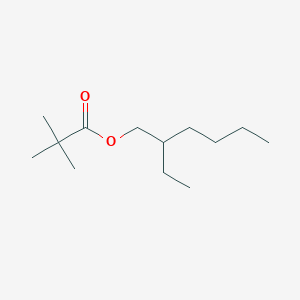
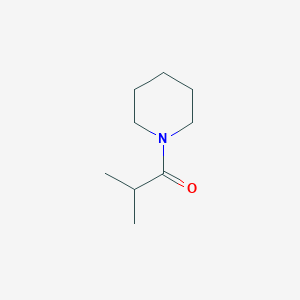

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
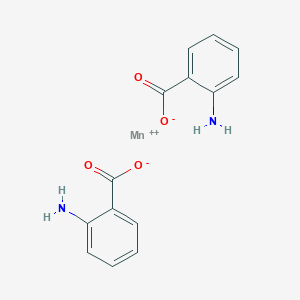
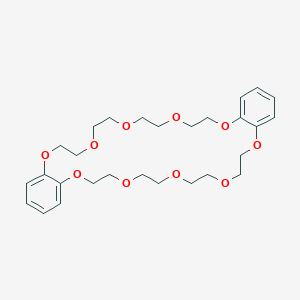
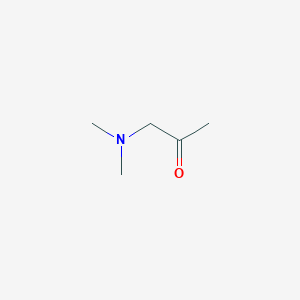
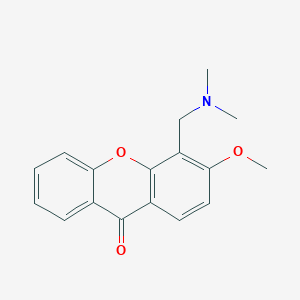
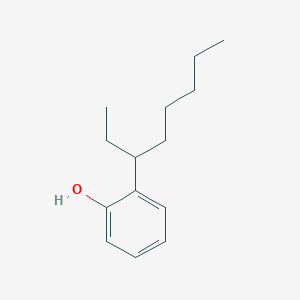

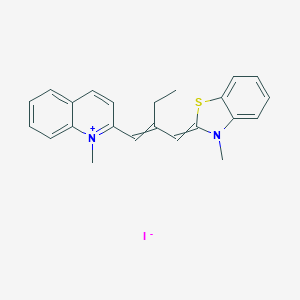
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)